9H-Carbazole, 2,3-dimethyl-
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Overview
Description
9H-Carbazole, 2,3-dimethyl- is an organic compound with the molecular formula C14H13N. It belongs to the class of carbazole derivatives, which are nitrogen-containing aromatic heterocyclic compounds. Carbazole derivatives are known for their excellent optoelectronic properties, high charge carrier mobility, and good environmental stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Carbazole, 2,3-dimethyl- typically involves the methylation of carbazole at the 2 and 3 positions. One common method is the Friedel-Crafts alkylation reaction, where carbazole is reacted with methylating agents such as methyl iodide in the presence of a Lewis acid catalyst like aluminum chloride .
Industrial Production Methods: Industrial production of 9H-Carbazole, 2,3-dimethyl- may involve similar synthetic routes but on a larger scale. The process often includes optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods like recrystallization and chromatography are employed to ensure high-quality production .
Chemical Reactions Analysis
Types of Reactions: 9H-Carbazole, 2,3-dimethyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carbazole-2,3-dione derivatives.
Reduction: Reduction reactions can convert it to dihydrocarbazole derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups at different positions on the carbazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products:
Oxidation: Carbazole-2,3-dione derivatives.
Reduction: Dihydrocarbazole derivatives.
Substitution: Various substituted carbazole derivatives depending on the reagents used.
Scientific Research Applications
9H-Carbazole, 2,3-dimethyl- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 9H-Carbazole, 2,3-dimethyl- involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
9H-Carbazole: The parent compound without methyl groups at the 2 and 3 positions.
3,6-Dimethyl-9H-carbazole: Another dimethylated derivative but with methyl groups at the 3 and 6 positions.
Uniqueness:
9H-Carbazole, 2,3-dimethyl-: has unique electronic properties due to the specific positioning of the methyl groups, which can influence its reactivity and interaction with other molecules.
3,6-Dimethyl-9H-carbazole: may exhibit different electronic and steric effects due to the different positions of the methyl groups, leading to variations in its chemical behavior and applications.
Properties
CAS No. |
18992-70-6 |
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Molecular Formula |
C14H13N |
Molecular Weight |
195.26 g/mol |
IUPAC Name |
2,3-dimethyl-9H-carbazole |
InChI |
InChI=1S/C14H13N/c1-9-7-12-11-5-3-4-6-13(11)15-14(12)8-10(9)2/h3-8,15H,1-2H3 |
InChI Key |
SYTNBTHSPJGLQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)NC3=CC=CC=C32 |
Origin of Product |
United States |
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